2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol
Description
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol is a secondary alcohol featuring a tetrahydropyran (oxan-4-yl) group and a trifluoromethyl moiety. This article compares its inferred properties and synthesis with structurally analogous trifluoroethanol derivatives.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(oxan-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)6(11)5-1-3-12-4-2-5/h5-6,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLLLYOSXAFXSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol typically involves the reduction of 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out in anhydrous tetrahydrofuran (THF) at 0°C. The reaction mixture is then quenched with water and the product is extracted .
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ alternative reducing agents that are more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethanone.
Reduction: 2,2,2-Trifluoro-1-(tetrahydro-2H-pyran-4-yl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The tetrahydropyran ring can provide stability and specificity in binding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical and Spectroscopic Properties
Melting/Boiling Points :
- The thioether derivative (C₉H₅F₇OS) is a low-melting solid (16–17°C) with a boiling point of 83–85°C at 2 Torr .
- Indole derivatives (e.g., 3d) exhibit higher melting points (172–173°C) due to aromatic stacking .
- The oxan-4-yl analog’s physical state is unreported but may resemble liquid ketone precursors .
Spectroscopy :
Functional and Application-Based Differences
- Pharmaceutical Potential: Indole derivatives (e.g., 3d, 3e) are synthesized in high yields (89–98%) via aqueous methods, suggesting scalability for drug candidates .
- Material Science : The pyrrole-based analog is a precursor for BODIPY fluorophores, emitting at 662 nm with a quantum yield of 0.61 .
- Solubility : The oxan-4-yl group may improve hydrophilicity compared to aryl-substituted analogs, enhancing bioavailability in drug design.
Biological Activity
2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-ol is an organic compound notable for its unique trifluoromethyl group and tetrahydropyran ring structure. This compound has drawn attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.
- Chemical Formula : C7H11F3O2
- Molecular Weight : 182.14 g/mol
- IUPAC Name : 2,2,2-Trifluoro-1-(oxan-4-yl)ethanol
- CAS Number : 1342709-61-8
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity, while the tetrahydropyran ring contributes to its stability and reactivity. These interactions can influence various metabolic pathways and enzyme activities.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in metabolic pathways. For example, studies have shown that fluorinated compounds can act as slow-binding inhibitors for acetylcholinesterase (AChE), which is crucial for neurotransmission .
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are still needed to substantiate these claims.
- Pharmacological Applications : The compound's unique structure positions it as a candidate for developing new pharmaceuticals targeting various diseases.
Enzyme Interaction Studies
A significant study focused on the inhibition kinetics of AChE by fluorinated compounds similar to this compound. The findings revealed that these compounds could form stable complexes with AChE, leading to prolonged inhibition of enzyme activity .
Comparative Analysis with Similar Compounds
A comparative study was conducted to evaluate the biological activity of various trifluorinated alcohols. The results indicated that this compound exhibited superior binding affinity compared to its analogs due to the structural influence of the oxane ring .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C7H11F3O2 |
| Molecular Weight | 182.14 g/mol |
| CAS Number | 1342709-61-8 |
| Biological Activity | Enzyme inhibition |
| Potential Applications | Antimicrobial, pharmaceutical |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
